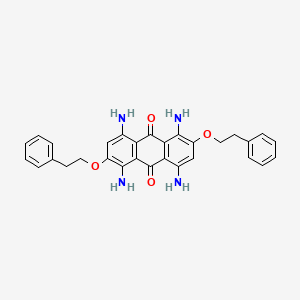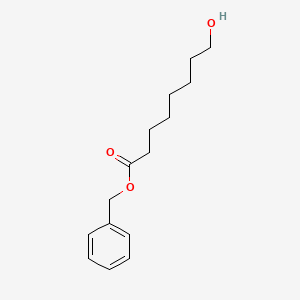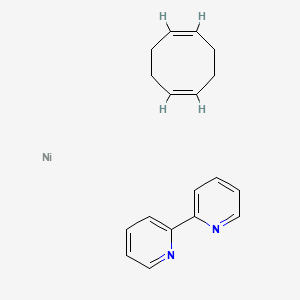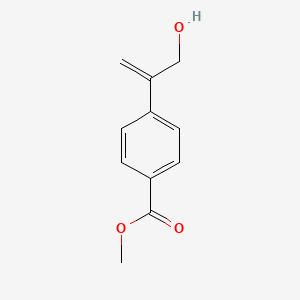
1,4,5,8-Tetraamino-2,6-bis(2-phenylethoxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,8-Tetraamino-2,6-diphenethoxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family This compound is characterized by its four amino groups and two phenethoxy groups attached to the anthracene-9,10-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-tetraamino-2,6-diphenethoxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method starts with the nitration of anthracene-9,10-dione to introduce nitro groups at the desired positions. This is followed by reduction of the nitro groups to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions. The phenethoxy groups can be introduced through nucleophilic substitution reactions using phenethoxy halides in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, and automated systems for purification and isolation of the final product. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2,6-diphenethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The anthraquinone core can be reduced to anthracene derivatives using reducing agents such as sodium borohydride.
Substitution: The phenethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Phenethoxy halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of anthracene derivatives.
Substitution: Formation of substituted anthraquinone derivatives.
Scientific Research Applications
1,4,5,8-Tetraamino-2,6-diphenethoxyanthracene-9,10-dione has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and photovoltaic materials due to its electronic properties.
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Biological Studies: Used as a fluorescent probe in biological imaging due to its strong fluorescence properties.
Industrial Applications: Employed in the synthesis of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 1,4,5,8-tetraamino-2,6-diphenethoxyanthracene-9,10-dione involves its interaction with biological macromolecules. In medicinal applications, it intercalates with DNA, disrupting the replication process and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The phenethoxy groups enhance its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
1,4,5,8-Tetraaminoanthraquinone: Similar in structure but lacks the phenethoxy groups, resulting in different chemical and biological properties.
2,6-Diphenethoxyanthracene-9,10-dione: Lacks the amino groups, affecting its reactivity and applications.
1,4-Diamino-2,3-diphenethoxyanthracene-9,10-dione: Contains fewer amino groups, leading to different electronic and steric properties.
Uniqueness
1,4,5,8-Tetraamino-2,6-diphenethoxyanthracene-9,10-dione is unique due to the presence of both amino and phenethoxy groups, which confer distinct electronic properties and reactivity. This combination makes it a versatile compound for various applications in materials science, medicinal chemistry, and industrial processes.
Properties
CAS No. |
83423-03-4 |
|---|---|
Molecular Formula |
C30H28N4O4 |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2,6-bis(2-phenylethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C30H28N4O4/c31-19-15-21(37-13-11-17-7-3-1-4-8-17)27(33)25-23(19)30(36)26-24(29(25)35)20(32)16-22(28(26)34)38-14-12-18-9-5-2-6-10-18/h1-10,15-16H,11-14,31-34H2 |
InChI Key |
LJRXFFPNNBNTBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)OCCC5=CC=CC=C5)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-Methylbenzo[d]isoxazol-7-amine](/img/structure/B13128320.png)

